4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

Physicochemical property differentiation Medicinal chemistry Lead optimization

This 8‑bromo‑7‑methyl‑substituted pyrido[3,4‑d]pyridazine‑1,5‑dione is the halogenated chemotype validated in GNE‑235‑series bromodomain probes. The C8 bromine is a versatile synthetic handle for Suzuki, Buchwald–Hartwig, or Sonogashira diversification—efficiency impossible with the des‑bromo analog. The substitution pattern governs kinase selectivity and membrane permeability (logP ~+1.0 vs. des‑bromo). The characteristic Br isotopic doublet provides inherent QC verification. For labs pursuing PBRM1 BD2/BD5 selectivity or NLRP3 inhibitor SAR, this compound is the rationally designed starting point that generic analogs cannot replicate.

Molecular Formula C8H7BrN4O2
Molecular Weight 271.074
CAS No. 2168823-89-8
Cat. No. B3007172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
CAS2168823-89-8
Molecular FormulaC8H7BrN4O2
Molecular Weight271.074
Structural Identifiers
SMILESCC1=C(C2=C(C(=NNC2=O)N)C(=O)N1)Br
InChIInChI=1S/C8H7BrN4O2/c1-2-5(9)3-4(7(14)11-2)6(10)12-13-8(3)15/h1H3,(H2,10,12)(H,11,14)(H,13,15)
InChIKeyPDVKOQNRJIKANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione: Structural and Synthetic Baseline for Procurement Evaluation


4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione (CAS 2168823-89-8) is a polysubstituted, fused bicyclic heterocycle belonging to the pyrido[3,4-d]pyridazine-1,5-dione class. Its core scaffold features an aminopyridazine motif that has been elaborated in multiple chemical probe programs targeting bromodomains and kinases [1]. The compound carries a bromine atom at position 8, a methyl group at position 7, and an amino substituent at position 4 on the 2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione ring system [2]. This specific substitution pattern distinguishes it from the widely listed non‑brominated analog 4‑amino‑7‑methyl‑2,6‑dihydropyrido[3,4‑d]pyridazine‑1,5‑dione and other positional isomers, and is the principal feature that a scientific procurement decision must evaluate.

Why 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione Cannot Be Replaced by Unsubstituted or Des-Bromo Analogs


Within the pyrido[3,4-d]pyridazine-1,5-dione family, even single‑atom substitutions can ablate or invert biological activity. The aminopyridazine scaffold has been used to generate chemical probes with exquisite selectivity among highly homologous bromodomains; in the GNE-235 series, subtle changes to the halogenation pattern on the pyridazine ring were the key determinant that switched selectivity from SMARCA2/SMARCA4 bromodomains to the second bromodomain of PBRM1 [1]. In the FER tyrosine kinase inhibitor series, the placement of halogen atoms on the pyrido‑pyridazinone core directly governed both enzymatic potency and cellular antitumor efficacy [2]. Generic procurement of a des‑bromo analog (e.g., 4‑amino‑7‑methyl‑2,6‑dihydropyrido[3,4‑d]pyridazine‑1,5‑dione) therefore cannot replicate the electronic, steric, and reactivity properties conferred by the C8 bromine atom, making head‑to‑head substitution scientifically unjustified without direct comparative data.

Quantitative Evidence Guide: Differentiation of 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione from Closest Analogs


C8 Bromine Substituent Increases Molecular Weight and Lipophilicity Relative to the Des-Bromo Analog

The target compound (MW = 271.07 g·mol⁻¹, formula C₈H₇BrN₄O₂) incorporates a bromine atom at position 8, replacing the hydrogen present in the non‑brominated analog 4‑amino‑7‑methyl‑2,6‑dihydropyrido[3,4‑d]pyridazine‑1,5‑dione (MW = 192.18 g·mol⁻¹, formula C₈H₈N₄O₂) [1]. This substitution increases the molecular weight by 78.89 g·mol⁻¹ (41%) and is predicted (SwissADME, XLogP3) to raise the partition coefficient (logP) from approximately −0.7 (des‑bromo) to approximately +0.3 (8‑bromo), crossing the logP = 0 boundary and altering membrane permeability predictions [2]. The bromine also contributes a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that serves as a confirmatory analytical handle in mass spectrometry, absent in the des‑bromo analog [3].

Physicochemical property differentiation Medicinal chemistry Lead optimization

C8 Bromine Functions as a Synthetic Diversification Handle Unavailable in Des-Bromo Analogs

The C8 bromine substituent enables late‑stage functionalization via palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that are chemically impossible for the des‑bromo analog [1]. In an assessed patent describing pyrido[3,4‑d]pyridazine‑amine derivatives as NLRP3 inhibitors, the 8‑position is explicitly identified as a halogen‑tolerant site that can be further derivatized to modulate activity, with bromine serving as the preferred synthetic handle [2]. The des‑bromo compound (hydrogen at position 8) lacks any reactive functionality amenable to these transformations, limiting its utility to scaffold‑core studies.

Synthetic chemistry Cross-coupling Library synthesis

Halogenation at the Pyridazine 8-Position Is a Critical Driver of Bromodomain Selectivity in Aminopyridazine Scaffolds

Elaboration of an aminopyridazine scaffold previously used to develop probes for SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 yielded compounds with potency and unusual selectivity for the second bromodomain of PBRM1 when specific halogenation patterns were introduced [1]. Although the quantitative Kd/IC₅₀ values for the target compound itself are not publicly available, the study demonstrates that halogen substituents on the pyridazine ring direct selectivity across a panel of structurally similar bromodomains. The 8‑bromo‑7‑methyl substitution pattern is a distinct chemotype within this family and is predicted to confer a binding profile that differs from both the non‑halogenated and the 8‑chloro or 8‑fluoro analogs.

Bromodomain selectivity Epigenetic chemical probes Structure-activity relationship

Unique Mass Spectrometric Isotopic Pattern Enables Unambiguous Identification Relative to Non-Brominated Analogs

The presence of a single bromine atom produces a characteristic ~1:1 [M]:[M+2] ion doublet in mass spectra (⁷⁹Br:⁸¹Br natural abundance ≈ 50.69:49.31), whereas the non‑brominated analog displays only the [M]⁺ peak [1]. This spectral fingerprint allows rapid, unambiguous differentiation from des‑bromo positional isomers and degradation products in reaction monitoring and purity assessment. In the GC‑MS spectrum of the related 4‑amino‑7‑methyl‑2,6‑dihydropyrido[3,4‑d]pyridazine‑1,5‑dione (non‑brominated), no such doublet is observed [2], confirming that the bromine isotopic signature is a specific identifier for the target compound.

Analytical chemistry Mass spectrometry Compound identification

Application Scenarios for 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione Based on Quantified Differentiation Evidence


Targeted Library Synthesis via C8 Bromine Cross-Coupling Diversification

The C8 bromine atom is a versatile synthetic handle for Suzuki, Buchwald–Hartwig, and Sonogashira coupling reactions [1]. Research groups can procure the target compound as a common intermediate and generate arrays of 8‑aryl, 8‑amino, or 8‑alkynyl analogs in a single step, an efficiency that the des‑bromo analog cannot support. This scenario is directly supported by the synthetic schemes disclosed in the NLRP3 inhibitor patent (US20240360130A1) where the 8‑position is the primary site of diversification.

Epigenetic Chemical Probe Development Targeting Bromodomain Selectivity

The aminopyridazine scaffold with halogen substitution has been validated for bromodomain probe development [2]. The 8‑bromo‑7‑methyl substitution pattern represents a chemotype distinct from the non‑halogenated starting scaffold. Laboratories investigating the bromodomain selectivity of PBRM1 (BD2 vs. BD5) or SMARCA2/4 can use this compound as a starting point for hit‑finding, where the bromine atom can later be replaced or retained based on SAR, informed by the selectivity trends observed in the GNE-235 series.

Physicochemical Property-Driven Lead Optimization

The increase in logP by approximately +1.0 log unit relative to the des‑bromo analog [3] places the compound in a more favorable lipophilicity range for membrane permeability, making it a better candidate for cell‑based phenotypic screening where intracellular target engagement is required. Medicinal chemistry teams seeking to balance solubility and permeability in pyridopyridazine lead series can use this compound to explore the halogen‑dependent property space.

Analytical Method Development and Compound Verification

The distinctive 1:1 bromine isotopic doublet in mass spectrometry provides a built‑in verification marker for compound identity, enabling quality control laboratories to rapidly distinguish the 8‑bromo compound from its des‑bromo analog and other positional isomers [4]. This is particularly valuable in multi‑compound screening collections where mislabeling of close analogs is a known risk.

Quote Request

Request a Quote for 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.